Zonisamide-d4

Vue d'ensemble

Description

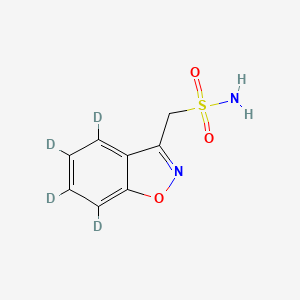

Zonisamide-d4 is a deuterium-labeled derivative of Zonisamide, an anticonvulsant medication primarily used to treat epilepsy. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can help in tracing the compound in various biological and chemical processes. Zonisamide itself is a sulfonamide derivative with a unique chemical structure, making it distinct from other antiepileptic drugs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Zonisamide-d4 involves the incorporation of deuterium into the Zonisamide molecule. This can be achieved through various methods, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in Zonisamide with deuterium atoms using deuterated solvents or catalysts.

Direct Synthesis: This involves the use of deuterated reagents in the synthesis of Zonisamide from its precursors.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

Catalytic Deuteration: Using catalysts such as palladium on carbon in deuterated solvents to facilitate the exchange of hydrogen with deuterium.

Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: Zonisamide-d4 undergoes various chemical reactions, including:

Oxidation: Zonisamide can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert Zonisamide back to its parent amine.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

Zonisamide-d4 has a wide range of applications in scientific research, including:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Zonisamide in the body.

Metabolomics: Helps in identifying and quantifying metabolites of Zonisamide in biological samples.

Drug Development: Used as a tracer in the development of new antiepileptic drugs.

Neuroscience: Research on the effects of Zonisamide on neuronal activity and its potential use in treating neurological disorders.

Analytical Chemistry: Employed in the development and validation of analytical methods for Zonisamide quantification.

Mécanisme D'action

Zonisamide-d4, like Zonisamide, exerts its effects through multiple mechanisms:

Sodium Channel Blockade: Inhibits the repetitive firing of voltage-gated sodium channels, reducing neuronal excitability.

Calcium Channel Blockade: Reduces T-type calcium currents, which are involved in the generation of epileptic seizures.

Comparaison Avec Des Composés Similaires

Topiramate: Another anticonvulsant with multiple mechanisms of action, including sodium channel blockade and GABA modulation.

Lamotrigine: Inhibits voltage-gated sodium channels and is used to treat epilepsy and bipolar disorder.

Levetiracetam: Binds to synaptic vesicle protein SV2A, modulating neurotransmitter release.

Uniqueness of Zonisamide-d4:

Deuterium Labeling: The incorporation of deuterium makes this compound unique, allowing for detailed pharmacokinetic and metabolic studies.

Broad Spectrum of Activity:

Distinct Chemical Structure: Unlike other antiepileptic drugs, Zonisamide has a unique benzisoxazole structure, contributing to its unique pharmacological profile.

Activité Biologique

Zonisamide-d4 is a deuterated analog of zonisamide, an antiepileptic drug primarily used in the treatment of partial seizures. The biological activity of this compound has been studied to understand its pharmacological properties, mechanisms of action, and therapeutic potential. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile.

This compound exhibits several mechanisms that contribute to its antiepileptic effects:

- Voltage-Dependent Sodium Channel Blockade : It inhibits voltage-gated sodium channels, which stabilizes neuronal membranes and prevents excessive neuronal firing.

- T-Type Calcium Channel Inhibition : this compound also blocks T-type calcium channels, which are involved in generating low-threshold spikes in thalamic neurons, thereby reducing seizure activity.

- Glutamate Release Inhibition : There is evidence suggesting that this compound may inhibit the release of glutamate, a major excitatory neurotransmitter, although this mechanism requires further investigation.

- Carbonic Anhydrase Inhibition : this compound weakly inhibits carbonic anhydrase enzymes, which may contribute to its pharmacological profile but is not considered central to its antiepileptic activity .

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion:

This compound is rapidly absorbed after oral administration. Its bioavailability is high, and food intake can delay the time to peak concentration but does not affect overall absorption. The drug is extensively bound to red blood cells and has a relatively long half-life, allowing for once or twice daily dosing.

Clinical Efficacy

This compound has been evaluated in various clinical studies for its efficacy in treating epilepsy:

- Monotherapy vs. Adjunctive Therapy : Clinical trials indicate that zonisamide is effective as both monotherapy and adjunctive therapy for partial seizures. In a study involving 583 adults with newly diagnosed partial seizures, zonisamide demonstrated comparable efficacy to carbamazepine .

- Responder Rates : In real-world studies, approximately 78.6% of patients experienced a reduction in seizure frequency after 24 weeks of treatment with zonisamide. The median dose was typically around 200 mg/day .

- Case Studies : A notable case study involving three dogs reported abnormal behavior episodes associated with zonisamide reintroduction after dosage adjustments. This highlights the importance of monitoring adverse effects in both human and veterinary medicine .

Safety Profile

The safety profile of this compound has been assessed in multiple studies:

- Adverse Effects : Common adverse effects include loss of appetite, weight loss, sedation, and dizziness. Serious adverse events leading to discontinuation are rare (approximately 0.92%) .

- Drug Interactions : this compound is metabolized by CYP3A4, making it susceptible to interactions with other drugs that inhibit or induce this enzyme. Patients taking CYP3A inhibitors may require lower doses due to increased plasma levels .

Propriétés

IUPAC Name |

(4,5,6,7-tetradeuterio-1,2-benzoxazol-3-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQNRHZMVUUOMG-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=NO2)CS(=O)(=O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662231 | |

| Record name | 1-[(~2~H_4_)-1,2-Benzoxazol-3-yl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020720-04-0 | |

| Record name | 1-[(~2~H_4_)-1,2-Benzoxazol-3-yl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1020720-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.